3-(3-Bromophenyl)-2,2-dimethylpropanoic acid

描述

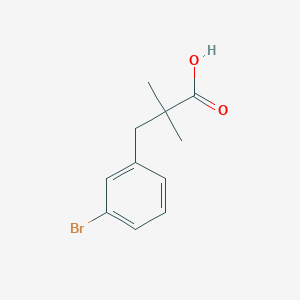

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanoic acid moiety

作用机制

Target of Action

It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , which suggests that it may interact with these compounds or their targets.

Mode of Action

It is known that bromophenyl compounds can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

It is used in the suzuki–miyaura (sm) coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that it may affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability and distribution.

Result of Action

It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , suggesting that it may have effects related to these compounds.

Action Environment

Given its use in the suzuki–miyaura (sm) coupling reaction , it is likely that factors such as temperature, pH, and the presence of a catalyst could influence its action.

生化分析

Biochemical Properties

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The interactions of this compound with enzymes such as penicillin biosynthetic enzymes have been documented . These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity and function of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of enzymes involved in metabolic pathways, leading to alterations in the levels of metabolites and overall cellular metabolism. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit penicillin biosynthetic enzymes, thereby affecting the biosynthesis of penicillin . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function need to be further investigated to fully understand its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolytic and mitochondrial metabolism . This compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit glycolysis and mitochondrial activity, thereby affecting the overall energy metabolism of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues and cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation, where a brominated benzene derivative reacts with a suitable alkylating agent under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

化学反应分析

Types of Reactions

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenyl derivatives.

科学研究应用

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.

相似化合物的比较

Similar Compounds

- 3-Bromophenylacetic acid

- 3-Bromophenylpropionic acid

- 3-Bromophenylbutanoic acid

Uniqueness

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the 2,2-dimethylpropanoic acid group, which imparts steric hindrance and influences its reactivity compared to other similar compounds.

生物活性

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid (CAS No. 926625-06-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound exhibits various biochemical properties that influence its biological activity:

- Molecular Structure : The presence of a bromine atom in the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Solubility : The compound is moderately soluble in organic solvents, which is essential for its bioavailability and interaction with cellular components.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.

- Cell Signaling Modulation : The compound appears to affect pathways related to apoptosis and cell proliferation by modulating the expression of genes associated with these processes.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : It has shown potential antimicrobial activity against various bacterial strains, suggesting a role in infection control.

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. |

| Study B | Antimicrobial susceptibility testing | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Kinase inhibition assays | Identified as a moderate inhibitor of EGFR and VEGFR-2 with IC50 values of 15 µM and 22 µM respectively. |

Dosage Effects in Animal Models

Animal model studies are crucial for understanding the therapeutic potential and safety profile of this compound:

- Low Dose Effects : At lower doses (1-5 mg/kg), beneficial effects such as reduced tumor growth and improved survival rates have been observed in xenograft models.

- High Dose Toxicity : Higher doses (above 10 mg/kg) have been associated with hepatotoxicity and nephrotoxicity, indicating a need for careful dosage management.

属性

IUPAC Name |

3-(3-bromophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDRABVXEHYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272507 | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926625-06-1 | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926625-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。